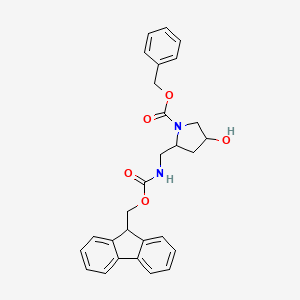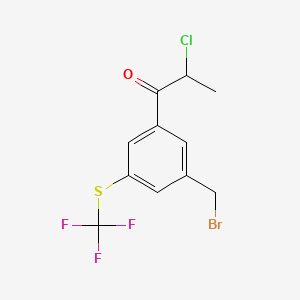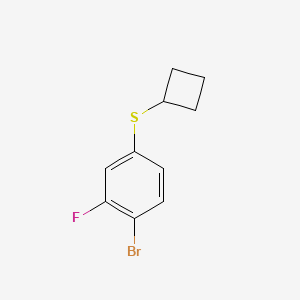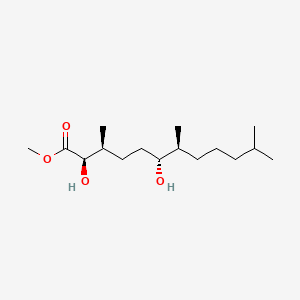
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and methyl branches, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining the necessary reaction conditions. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl branches may affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: This compound shares a similar backbone but differs in the presence of double bonds.
Dodecanoic acid, methyl ester: Lacks the hydroxyl groups and methyl branches, resulting in different chemical properties.
2,6-Dodecadienoic acid, 10,11-dihydroxy-3,7,11-trimethyl-, methyl ester: Similar structure but with variations in the position and number of hydroxyl groups.
Uniqueness
The uniqueness of dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- lies in its specific stereochemistry and functional groups
Propiedades
Número CAS |
102616-17-1 |
|---|---|
Fórmula molecular |
C16H32O4 |
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
methyl (2R,3S,6R,7S)-2,6-dihydroxy-3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O4/c1-11(2)7-6-8-12(3)14(17)10-9-13(4)15(18)16(19)20-5/h11-15,17-18H,6-10H2,1-5H3/t12-,13-,14+,15+/m0/s1 |
Clave InChI |
YRUDMAPQZPIUIL-BYNSBNAKSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)[C@@H](CC[C@H](C)[C@H](C(=O)OC)O)O |
SMILES canónico |
CC(C)CCCC(C)C(CCC(C)C(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


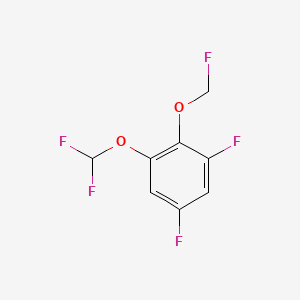
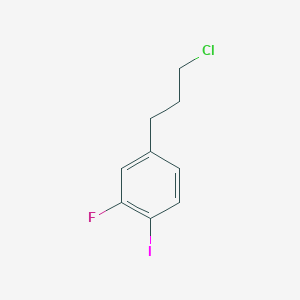

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
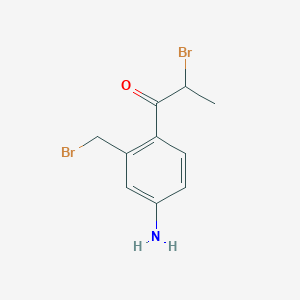
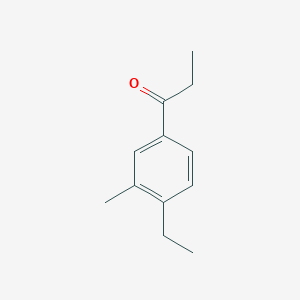
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
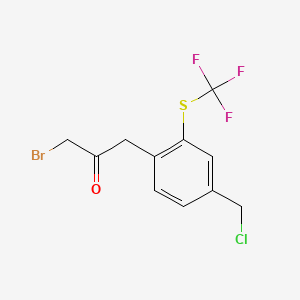
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
